![molecular formula C19H14INO2 B12540317 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide CAS No. 652138-22-2](/img/structure/B12540317.png)
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide typically involves a multicomponent reaction. One common method is the one-pot synthesis, which includes the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields the desired product with high purity.
Análisis De Reacciones Químicas
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA-PK and topoisomerase II, which are involved in DNA replication and repair processes . This inhibition leads to the disruption of cellular functions, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide can be compared with other naphthopyran derivatives, such as:
1H-Naphtho[2,1-b]pyran derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrano[2,3-h]coumarin derivatives: These compounds also exhibit diverse biological activities and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure and the combination of biological activities it exhibits, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
652138-22-2 |
|---|---|
Fórmula molecular |
C19H14INO2 |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
2-(1-methylpyridin-1-ium-4-yl)benzo[h]chromen-4-one;iodide |
InChI |
InChI=1S/C19H14NO2.HI/c1-20-10-8-14(9-11-20)18-12-17(21)16-7-6-13-4-2-3-5-15(13)19(16)22-18;/h2-12H,1H3;1H/q+1;/p-1 |
Clave InChI |
QIBARWZOSWOBRB-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


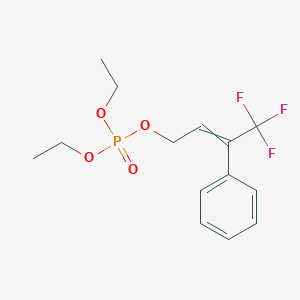
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
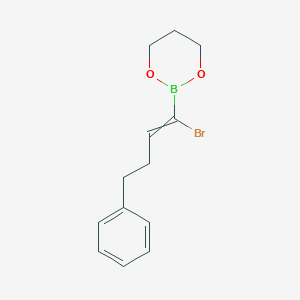
![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
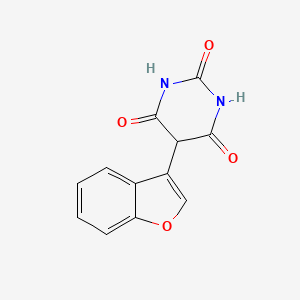
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
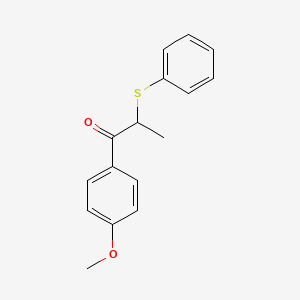
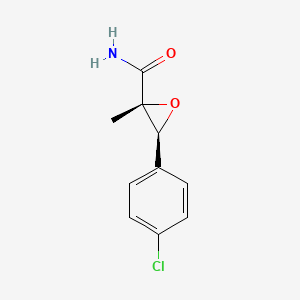
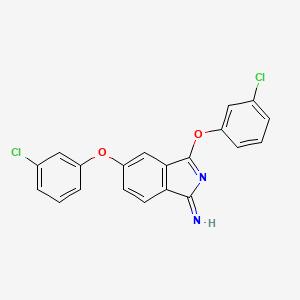
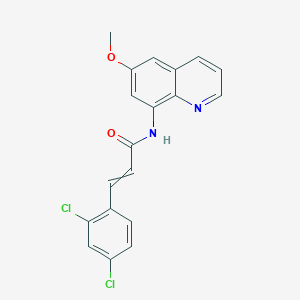
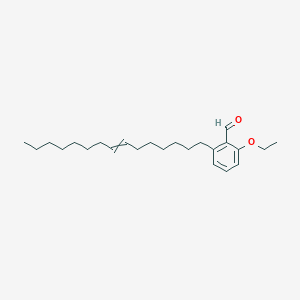
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
